Cas no 4382-54-1 (5-methoxy-1H-indole-2-carboxylic acid)

5-Methoxy-1H-indole-2-carboxylic acid is a versatile heterocyclic compound featuring an indole core substituted with a methoxy group at the 5-position and a carboxylic acid moiety at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The electron-donating methoxy group enhances reactivity, while the carboxylic acid functionality allows for further derivatization via esterification, amidation, or other coupling reactions. Its well-defined crystalline form ensures consistent purity and handling. The compound is commonly employed in medicinal chemistry for the development of indole-based scaffolds, offering a balance of stability and synthetic flexibility for targeted applications.
5-methoxy-1H-indole-2-carboxylic acid structure
4382-54-1 structure
Product Name:5-methoxy-1H-indole-2-carboxylic acid
CAS No:4382-54-1
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD00005614
CID:44985
PubChem ID:20401
Update Time:2025-05-21

5-methoxy-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-1H-indole-2-carboxylic acid
    • 5-Methoxyindole-2-carboxylic acid
    • NSC 30927
    • 5-Methoxy-2-indolecarboxylic acid
    • 1H-Indole-2-carboxylic acid, 5-methoxy-
    • INDOLE-2-CARBOXYLIC ACID, 5-METHOXY-
    • Acide methoxy-5 indole carboxylique-2
    • Acide methoxy-5 indole carboxylique-2 [French]
    • YEBJVSLNUMZXRJ-UHFFFAOYSA-N
    • 5-METHOXYINDOL-2-CARBOXYLIC ACID
    • NSC30927
    • 5-methoxy-1H-indole-2-carboxylicacid
    • PubChem1702
    • 5-methoxy-2-indolic acid
    • 5-MEO-ICA
    • Oprea1_206851
    • CB
    • CHEMBL23961
    • AC-19422
    • AC-9836
    • CCG-112235
    • Z1096153758
    • CS-W010727
    • EN300-96643
    • AKOS000265769
    • MFCD00005614
    • 5-Methoxy-1H-indole-2-carboxylic acid #
    • A1809
    • UNII-AFK8L54HA2
    • 5-methoxyindole-2-carboxilic acid
    • M-3500
    • NS00031367
    • SY050143
    • AMY11977
    • EINECS 224-487-6
    • 5-Methoxy-1H-indole-3-carboxylicacid
    • AFK8L54HA2
    • SCHEMBL335235
    • CHEBI:133222
    • 5-Methoxy-indole-2-carboxylic acid
    • 5-Methoxyindole-2-carboxylic acid, 97%
    • 5-Methoxy-1-H-indole-2-carboxylic acid
    • FT-0620570
    • HMS1613F05
    • 4382-54-1
    • 5-METHOXYINDOLE-2-CARBOXYLICACID
    • 5-(methyloxy)-1H-indole-2-carboxylic acid
    • CBDivE_015623
    • 5-methoxylindole-2-carboxylic Acid
    • DTXSID40195944
    • NSC-30927
    • A7010
    • M1271
    • SB14717
    • AS-15059
    • BB 0254592
    • 2-Indolecarboxylic acid, 5-methoxy-
    • 5-Methoxyindole-2-carboxylate
    • DB-012189
    • BBL010666
    • DB-350025
    • ALBB-000151
    • DTXCID80101847
    • VEO
    • 5-Methoxy-2-indolate
    • DTXCID80118435
    • STK386884
    • 5-Methoxy-2-indolecarboxylate
    • 5-methoxy-1H-indole-2-carboxylic acid
    • MDL: MFCD00005614
    • Inchi: 1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
    • InChI Key: YEBJVSLNUMZXRJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C=C(C(=O)O)N2
    • BRN: 157478

Computed Properties

  • Exact Mass: 191.05800
  • Monoisotopic Mass: 191.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.3
  • Topological Polar Surface Area: 62.3

Experimental Properties

  • Color/Form: solid
  • Density: 1.2722 (rough estimate)
  • Melting Point: 199-201 °C (lit.)
  • Boiling Point: 447.6°C at 760 mmHg
  • Flash Point: 224.5 °C
  • Refractive Index: 1.5310 (estimate)
  • PSA: 62.32000
  • LogP: 1.87470
  • Solubility: Uncertain

5-methoxy-1H-indole-2-carboxylic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • RTECS:NL6005000
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C
  • Safety Term:S22;S24/25

5-methoxy-1H-indole-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-methoxy-1H-indole-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M14951-5G
5-methoxy-1H-indole-2-carboxylic acid
4382-54-1
5g
¥921 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M14951-10G
5-methoxy-1H-indole-2-carboxylic acid
4382-54-1
10g
¥1288.99 2023-11-12
Matrix Scientific
035800-5g
5-Methoxy-1H-indole-2-carboxylic acid
4382-54-1
5g
$69.00 2023-09-09
Matrix Scientific
035800-25g
5-Methoxy-1H-indole-2-carboxylic acid
4382-54-1
25g
$292.00 2023-09-09
TRC
M262810-2.5g
5-Methoxyindole-2-carboxylic Acid
4382-54-1
2.5g
$ 125.00 2022-06-04
TRC
M262810-10 g
5-Methoxyindole-2-carboxylic Acid
4382-54-1
10g
140.00 2021-08-03
TRC
M262810-25 g
5-Methoxyindole-2-carboxylic Acid
4382-54-1
25g
365.00 2021-08-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007801-1g
5-methoxy-1H-indole-2-carboxylic acid
4382-54-1 97%
1g
¥32 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007801-25g
5-methoxy-1H-indole-2-carboxylic acid
4382-54-1 97%
25g
¥641 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007801-5g
5-methoxy-1H-indole-2-carboxylic acid
4382-54-1 97%
5g
¥121 2024-05-23

5-methoxy-1H-indole-2-carboxylic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:4382-54-1)5-METHOXYINDOLE-2-CARBOXYLIC ACID
Order Number:sfd3008
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4382-54-1)5-methoxy-1H-indole-2-carboxylic acid
Order Number:A7010
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):258.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:4382-54-1)5-甲氧基吲哚-2-羧酸
Order Number:LE27064896
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:04
Price ($):discuss personally
Email:18501500038@163.com

5-methoxy-1H-indole-2-carboxylic acid Related Literature

Additional information on 5-methoxy-1H-indole-2-carboxylic acid

Introduction to 5-methoxy-1H-indole-2-carboxylic acid (CAS No. 4382-54-1)

5-methoxy-1H-indole-2-carboxylic acid, with the chemical formula C9H7NO2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic acid belongs to the indole family, characterized by a benzene ring fused with a pyrrole ring. The presence of a methoxy group at the 5-position and a carboxylic acid moiety at the 2-position imparts unique chemical and biological properties, making it a valuable intermediate in synthetic chemistry and drug development.

The compound is formally known as 5-methoxy-1H-indole-2-carboxylic acid (CAS No. 4382-54-1), and its molecular structure exhibits remarkable versatility in forming various derivatives. Its indole core is a privileged scaffold in medicinal chemistry, frequently explored for its potential biological activity. The carboxylic acid group at the 2-position allows for further functionalization, enabling the synthesis of complex molecules such as amides, esters, and other pharmacophores.

In recent years, 5-methoxy-1H-indole-2-carboxylic acid has garnered considerable attention due to its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with anti-inflammatory, antimicrobial, and anticancer properties. The methoxy substituent at the 5-position enhances the compound's solubility and bioavailability, which are critical factors in drug formulation.

One of the most compelling aspects of 5-methoxy-1H-indole-2-carboxylic acid is its utility as a precursor in the synthesis of biologically active indole derivatives. For instance, it serves as a key intermediate in producing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The compound's ability to undergo regioselective reactions makes it an indispensable tool for medicinal chemists seeking to optimize drug candidates.

The pharmaceutical industry has been particularly interested in 5-methoxy-1H-indole-2-carboxylic acid due to its potential applications in treating neurological disorders. Indole derivatives are known to interact with various neurotransmitter systems, offering promise for conditions such as depression, anxiety, and neurodegenerative diseases. Preclinical studies have demonstrated that certain analogs of this compound exhibit significant therapeutic effects by modulating synaptic transmission and neuroinflammation.

Moreover, 5-methoxy-1H-indole-2-carboxylic acid has found relevance in the field of oncology. Its structural motif is present in several FDA-approved drugs that exhibit potent antitumor activity. Researchers are exploring its derivatives as potential chemotherapeutic agents, aiming to enhance their efficacy while minimizing side effects. The carboxylic acid functionality allows for modifications that can improve binding affinity to target proteins involved in cancer cell proliferation and survival.

The synthesis of 5-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions starting from readily available aromatic precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been employed to introduce desired functional groups with high precision.

In academic research, 5-methoxy-1H-indole-2-carboxylic acid continues to be a subject of investigation due to its structural complexity and functional diversity. Studies have focused on understanding its reactivity patterns and developing novel synthetic routes that expand its utility. Computational modeling has also played a crucial role in predicting the behavior of this compound under different conditions, aiding experimental design and optimization.

The safety profile of 5-methoxy-1H-indole-2-carboxylic acid is another area of interest. While it is not classified as hazardous under standard laboratory conditions, proper handling procedures must be followed to ensure worker safety. Its stability under various environmental conditions has been studied to determine optimal storage and transportation practices. These considerations are essential for maintaining product integrity throughout the supply chain.

The future prospects for 5-methoxy-1H-indole-2-carboxylic acid are promising, with ongoing research expected to uncover new applications across multiple therapeutic areas. Collaborative efforts between academia and industry are likely to drive innovation, leading to the discovery of next-generation drugs based on this versatile scaffold. As computational tools become more sophisticated, virtual screening methods will further accelerate the identification of promising candidates derived from 5-methoxy-1H-indole-2-carboxylic acid.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:4382-54-1)5-METHOXYINDOLE-2-CARBOXYLIC ACID
sfd3008
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:4382-54-1)5-methoxy-1H-indole-2-carboxylic acid
A7010
Purity:99%
Quantity:100g
Price ($):258.0
Email